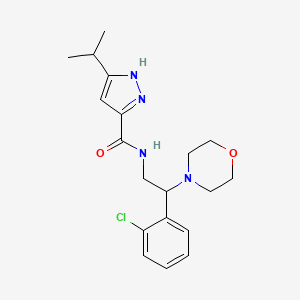
6-Hydroxymethyl Exemestane-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxymethyl Exemestane-d3 is a deuterated analog of 6-Hydroxymethyl Exemestane, a derivative of Exemestane. Exemestane is a steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer. The deuterated form, this compound, is labeled with deuterium, which can be useful in various research applications, particularly in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxymethyl Exemestane-d3 typically involves the introduction of deuterium into the 6-Hydroxymethyl Exemestane molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The key steps in the synthesis include:
Starting Material: The synthesis begins with Exemestane or its precursor.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 6-position.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents or deuterium gas under catalytic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxymethyl Exemestane-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-carboxy Exemestane-d3.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
6-Hydroxymethyl Exemestane-d3 has several scientific research applications:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Exemestane.
Biological Research: It is used in studies related to estrogen-receptor-positive breast cancer.
Chemical Research: The compound is used as a reference standard in analytical chemistry.
Industrial Applications: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
6-Hydroxymethyl Exemestane-d3, like Exemestane, acts as an irreversible steroidal aromatase inhibitor. It binds to the active site of the aromatase enzyme, leading to permanent inhibition. This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. The molecular targets include the aromatase enzyme, and the pathways involved are related to estrogen biosynthesis.
Comparison with Similar Compounds
Similar Compounds
Exemestane: The parent compound, used as an aromatase inhibitor.
Anastrozole: A non-steroidal aromatase inhibitor.
Letrozole: Another non-steroidal aromatase inhibitor.
Uniqueness
6-Hydroxymethyl Exemestane-d3 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of metabolic pathways. This makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C20H24O3 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-13-methyl-10-(trideuteriomethyl)-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1/i1D3 |
InChI Key |
MNBSDZVEXCMDRX-XWURDPMBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]12C=CC(=O)C=C1C(=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)CO |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
